3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide
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Overview
Description
3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide is a complex organic compound with a unique structure. It is a type of glycoside, which means it consists of a sugar molecule (in this case, a deoxy-methyl-galactopyranosyl group) attached to a non-sugar moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and oxidation-reduction processes. The specific synthetic route can vary, but a common approach involves the following steps:
Protection of Hydroxyl Groups: Protecting groups are introduced to prevent unwanted reactions at specific hydroxyl sites.
Glycosylation: The glycosyl donor (6-deoxy-3-O-methyl-beta-D-galactopyranosyl) is coupled with the aglycone (non-sugar moiety) under acidic or basic conditions.
Deprotection: The protecting groups are removed to yield the final glycoside product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex glycosides.
Biology: The compound’s biological activity is of interest for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of cardiovascular diseases.
Industry: It may be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of 3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3beta-[(6-Deoxy-2,3-di-O-methyl-beta-D-galactopyranosyl)oxy]-14-hydroxycarda-16,20(22)-dienolide
- 3beta-[(6-Deoxy-3-O-methyl-alpha-D-allopyranosyl)oxy]-1beta,14-dihydroxycarda-4,20(22)-dienolide
- 3beta-[(6-Deoxy-beta-D-glucopyranosyloxy)urs-12-ene-27,28-dioic acid 28-beta-D-glucopyranosyl ester
Uniqueness
What sets 3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide apart from similar compounds is its specific glycosylation pattern and the presence of unique functional groups
Properties
Molecular Formula |
C30H44O8 |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
3-[6-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O8/c1-16-23(32)25(35-4)24(33)26(37-16)38-19-6-9-28(2)18(14-19)5-11-30-12-7-20(17-13-22(31)36-15-17)29(3,27(30)34)10-8-21(28)30/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3 |
InChI Key |
SWTJRDUVJNXNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC(C4=O)(C(CC5)C6=CC(=O)OC6)C)C)O)OC)O |
Origin of Product |
United States |
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